Sipholenol A
Description
Contextualization of Sipholane Triterpenoids
Sipholane triterpenoids represent a significant class of marine natural products, primarily isolated from sponges of the genus Callyspongia. mdpi.comnih.gov These compounds are a major group of secondary metabolites found in the Red Sea sponge Callyspongia siphonella (also known as Siphonochalina siphonella). mdpi.comresearchgate.netacs.org The sponge is a rich source of triterpenoids with diverse and complex structures, which are categorized into four main skeletons: sipholane, siphonellane, neviotane, and dahabane. researchgate.netacs.org Among these, the sipholane skeleton is the most prevalent. acs.orgd-nb.info
Triterpenoids, in general, are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). mdpi.com Marine organisms, particularly sponges, are prolific producers of these compounds, many of which exhibit a wide range of biological activities. mdpi.commdpi.com The sipholane triterpenoids, including Sipholenol A and its relatives, have garnered considerable scientific interest due to their unique chemical structures and potent bioactivities, which distinguish them within the broader family of marine-derived triterpenoids. researchgate.netacs.org To date, dozens of triterpenoids have been isolated from C. siphonella, highlighting the chemical diversity of this single marine organism. researchgate.netmdpi.com
Discovery and Initial Characterization of this compound
This compound was first isolated in 1983 from the marine sponge Callyspongia siphonella, collected from the Red Sea. mdpi.com It is considered one of the major sipholane triterpenoids produced by this sponge, alongside sipholenone A. mdpi.com The isolation and purification of this compound from the sponge's crude extract typically involve various chromatographic techniques. bioline.org.br
The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. bioline.org.br Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) were crucial in determining its complex tetracyclic structure and chemical formula. researchgate.netbioline.org.br The molecular formula was established as C₃₀H₅₂O₄. bioline.org.br Subsequent studies have further confirmed its structure through detailed NMR and mass spectral data comparisons with published literature. researchgate.netd-nb.infonih.gov
| Property | Data |
|---|---|
| Molecular Formula | C₃₀H₅₂O₄ bioline.org.br |
| Molar Mass | 476.7 g/mol benchchem.com |
| Source Organism | Callyspongia siphonella (Red Sea sponge) mdpi.comnih.gov |
| Compound Class | Sipholane Triterpenoid (B12794562) nih.gov |
| CAS Number | 78518-73-7 benchchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWWPNAIMBYRKG-KOHQYJKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78518-73-7 | |
| Record name | SIPHOLENOL-A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Origin and Isolation Methodologies of Sipholenol a
Natural Source Identification: Callyspongia siphonella
Sipholenol A is exclusively isolated from the marine sponge Callyspongia siphonella benchchem.com. This species, also known by its synonym Siphonochalina siphonella, belongs to the family Callyspongiidae and is a member of the Demospongiae class ontosight.aimarinespecies.org.
Ecological Niche and Geographic Distribution of the Source Organism
Callyspongia siphonella is a species endemic to the Red Sea wikipedia.org. It is commonly found in shallow, coastal waters, including coral reefs, rocky crevices, and estuaries ontosight.ai. This benthic organism thrives in marine environments where it can tolerate a wide range of salinity and temperature conditions, allowing it to inhabit various marine settings ontosight.ai. Its presence has been documented in the Northern and Central Red Sea regions marinespecies.org.
Metabolite Production in Marine Sponges
Marine sponges, such as those belonging to the genus Callyspongia, are recognized as prolific producers of a diverse array of bioactive secondary metabolites mdpi.comacs.orgresearchgate.net. These compounds often serve as chemical defenses against predators, pathogens, and fouling organisms acs.org. Callyspongia siphonella is known to produce various classes of secondary metabolites, including sipholane triterpenes, alkaloids, polyacetylenes, and steroids mdpi.comacs.orgresearchgate.net. This compound is a prominent example of a sipholane triterpenoid (B12794562) isolated from this sponge species benchchem.comwikipedia.orgacs.orgnih.govresearchgate.netresearchgate.net.
Systematic Isolation Protocols
The isolation of this compound from Callyspongia siphonella involves a series of extraction and purification steps, leveraging the compound's chemical properties.
Sample Preparation and Initial Extraction Strategies
The process typically begins with the collection and preparation of the marine sponge. The collected sponge material is often freeze-dried to remove moisture, which aids in preservation and subsequent extraction efficiency benchchem.comresearchgate.net. The dried sponge is then homogenized or pulverized to increase the surface area for solvent penetration benchchem.comresearchgate.net.
Initial extraction is commonly performed using organic solvents. Methanol-dichloromethane mixtures are frequently employed for the extraction of metabolites from Callyspongia siphonella researchgate.net. Sequential solvent extraction, often starting with less polar solvents, is a standard approach to isolate compounds based on their solubility benchchem.com.
Chromatographic Purification Techniques for Isolation
Following the initial extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound from the complex mixture of metabolites.
A key step in the isolation of this compound involves hexane (B92381) fractionation and solvent partitioning. Due to its lipophilic nature, this compound is effectively isolated using nonpolar solvents benchchem.com.
Hexane Fractionation: Crude extracts are typically solubilized in hexane. This step aims to isolate the nonpolar compounds, yielding a fraction enriched in this compound benchchem.com.
Solvent Partitioning: The hexane-rich fraction is then concentrated. Subsequently, it may undergo further partitioning with solvents of differing polarities, such as ethanol, to remove residual polar impurities benchchem.com. This process distributes compounds between immiscible solvent phases based on their partition coefficients, allowing for the selective enrichment of target molecules researchgate.netresearchgate.netdoc-developpement-durable.org.
Following these initial fractionation steps, more refined chromatographic techniques are employed for the final purification of this compound. Column chromatography, often utilizing silica (B1680970) gel as the stationary phase and eluting with gradients of hexane and ethyl acetate (B1210297) (e.g., ratios from 9:1 to 1:1), is used to separate this compound from structurally similar triterpenes benchchem.com. High-Performance Liquid Chromatography (HPLC) may be used for the final polishing and confirmation of purity benchchem.com.
Silica Gel Column Chromatography
This compound is routinely purified using silica gel column chromatography, a standard technique in natural product isolation benchchem.comresearchgate.netresearchgate.net. This method is typically applied after initial extraction and fractionation steps, leveraging the differential adsorption of compounds onto the silica gel stationary phase benchchem.com. The separation process involves eluting the column with carefully selected solvent systems, often employing a gradient of increasing polarity, to isolate this compound from other co-eluting compounds, particularly structurally similar triterpenes benchchem.comresearchgate.net. In addition to silica gel chromatography, other chromatographic techniques such as thin-layer chromatography (TLC), Sephadex column chromatography, and open octadecyl silane (B1218182) column chromatography have also been employed in the purification workflow for this compound researchgate.net.
Table 1: Silica Gel Column Chromatography Parameters for this compound Isolation
| Parameter | Detail | Reference |
| Stationary Phase | Silica gel (typically 60, with particle sizes ranging from 63–200 μm) | benchchem.comresearchgate.netthieme-connect.com |
| Mobile Phase System | Hexane-Ethyl Acetate | benchchem.com |
| Elution Method | Gradient elution | benchchem.com |
| Gradient Example | Progression from 9:1 (Hexane:Ethyl Acetate) to 1:1 (Hexane:Ethyl Acetate) | benchchem.com |
| Other Techniques Used | Thin-layer chromatography, Sephadex column chromatography, Open octadecyl silane column chromatography | researchgate.net |
Gradient Elution Methodologies
Gradient elution is a critical aspect of silica gel column chromatography for the effective isolation of this compound benchchem.com. This technique involves systematically altering the composition of the mobile phase over the course of the chromatographic run, thereby increasing its eluting strength. For this compound, a common gradient system utilizes a mixture of hexane and ethyl acetate, progressing from a less polar mobile phase (e.g., a 9:1 ratio of hexane to ethyl acetate) to a more polar one (e.g., a 1:1 ratio of hexane to ethyl acetate) benchchem.com. This gradual change in mobile phase polarity facilitates the sequential elution of compounds based on their differing affinities for the stationary phase, ensuring optimal separation of this compound from other metabolites benchchem.com.
Quality Control and Purity Assessment Methodologies
Ensuring the quality and purity of isolated natural products like this compound is paramount for reliable scientific investigation benchchem.commdpi.comresearchgate.netphcog.comnih.gov. A suite of analytical methodologies is employed for quality control and purity assessment. Structural elucidation, confirming the identity of this compound, is typically achieved through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR experiments like COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HR-MS) mdpi.comresearchgate.netphcog.comnih.gov. For assessing the purity of the isolated compound, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable benchchem.comresearchgate.netmdpi.com. Furthermore, techniques like Gas Chromatography (GC) are utilized to detect and quantify residual solvents, such as hexane, ensuring compliance with established guidelines like those from the International Council for Harmonisation (ICH) benchchem.com.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) serves as a principal analytical tool for determining the purity of this compound benchchem.commdpi.com. Studies have demonstrated that this compound can be purified to levels exceeding 95% when analyzed via HPLC-DAD, typically employing a C18 reversed-phase column benchchem.com. A commonly reported mobile phase composition for this analysis consists of acetonitrile (B52724) and water in an 85:15 ratio, with detection performed at a wavelength of 210 nm benchchem.com. Variations in HPLC-DAD methodologies may include different C18 columns and mobile phase gradients, often incorporating acetonitrile or methanol (B129727) with water, sometimes with the addition of formic acid to optimize separation and detection mdpi.comresearchgate.netmdpi.com. The integration of mass spectrometry with HPLC-DAD (HPLC-DAD-MS) further enhances analytical capabilities, enabling more comprehensive characterization and identification of compounds researchgate.net. Analytical HPLC-DAD is also routinely used to evaluate the purity of fractions collected during earlier chromatographic separation stages mdpi.com.
Table 2: HPLC-DAD Parameters for this compound Purity Assessment
| Parameter | Detail | Reference |
| Column Type | C18 column | benchchem.commdpi.com |
| Mobile Phase | Acetonitrile:Water | benchchem.com |
| Mobile Phase Ratio | 85:15 (Acetonitrile:Water) | benchchem.com |
| Detection Wavelength | 210 nm | benchchem.com |
| Typical Purity | >95% | benchchem.com |
| Other Mobile Phases | Acetonitrile/Water with formic acid; Methanol/Water with formic acid | mdpi.comresearchgate.netmdpi.com |
| Coupled Techniques | HPLC-DAD-ESI-Q-TOF-MS | researchgate.net |
Mentioned Compounds
Structural Elucidation and Stereochemical Assignment
Spectroscopic Techniques for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the cornerstone in deciphering the complex structure of Sipholenol A. Through a series of one-dimensional and two-dimensional experiments, scientists were able to map out the proton and carbon framework of the molecule. The complete assignment of the ¹H and ¹³C NMR spectra was instrumental in establishing the intricate arrangement of its atoms researchgate.net.
One-dimensional NMR experiments provided the fundamental building blocks for the structural puzzle of this compound. The ¹H NMR spectrum revealed the chemical environment of each proton, while the ¹³C NMR and Attached Proton Test (APT) spectra distinguished between methyl, methylene, methine, and quaternary carbons.
¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ) ppm |
| 2 | 2.01 (m) |
| 3 | 2.12 (m) |
| 4 | 5.23 (d, 9.2 Hz) |
| 5 | 3.31 (ddd, 11.9, 3.9 Hz) |
| 6α | 1.74 (m) |
| 6β | 2.36 (m) |
Note: Data recorded in C₅D₅N at 400 MHz. This table is based on partial data and will be updated as more complete information becomes available.
¹³C NMR Spectral Data of this compound
A complete ¹³C NMR data table is crucial for the full structural assignment. While specific literature with a complete table for this compound was not found during this search, the analysis of related sipholane triterpenoids provides a reference for the expected chemical shifts.
| Carbon Type | Expected Chemical Shift Range (δ) ppm |
| Quaternary Carbons (C) | Varies |
| Methine Carbons (CH) | Varies |
| Methylene Carbons (CH₂) | Varies |
| Methyl Carbons (CH₃) | Varies |
This is a representative table. The exact chemical shifts for each of the 30 carbons in this compound are determined through detailed spectral analysis.
Two-dimensional NMR experiments were pivotal in connecting the individual signals observed in the 1D spectra to build a cohesive molecular structure.
Correlation Spectroscopy (COSY): This experiment established proton-proton couplings, revealing adjacent protons within the spin systems of this compound.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra were crucial for identifying long-range correlations between protons and carbons (typically over two to three bonds), which helped to connect the different spin systems and piece together the carbon skeleton researchgate.netmdpi.comd-nb.infonih.gov.
Heteronuclear Correlation (HETCOR/HSQC): These experiments correlated each proton signal with its directly attached carbon, providing unambiguous one-bond C-H connectivity information mdpi.comd-nb.infonih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) played a critical role in determining the elemental composition of this compound. This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula. For this compound, HRESIMS analysis yielded a molecular formula of C₃₀H₅₂O₄ mdpi.com.
HR-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 477.3944 | 477.3941 | C₃₀H₅₃O₄ |
Advanced Crystallographic Analyses for Absolute Configuration
While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound often requires crystallographic analysis.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry. Although a specific X-ray crystal structure for this compound was not found in the searched literature, this technique has been successfully applied to determine the structure of related sipholane triterpenoids researchgate.net. The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. This analysis provides a detailed electron density map from which the precise coordinates of each atom can be determined, thus revealing the absolute configuration of all stereocenters.
Biosynthetic Considerations
Proposed Biosynthetic Pathways to Sipholane Triterpenes
The universal precursor for all triterpenoids is squalene (B77637), a linear C30 hydrocarbon synthesized from the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules. researchgate.netrsc.orgmdpi.comnih.govmdpi.com In the canonical triterpenoid (B12794562) biosynthesis, squalene is first oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256) (OS). rsc.orgnih.govmdpi.compsu.edu This epoxide then undergoes cyclization, catalyzed by oxidosqualene cyclases (OSCs), initiating the formation of diverse cyclic triterpene skeletons, such as tetracyclic and pentacyclic structures. rsc.orgnih.govresearchgate.netmdpi.comfrontiersin.orgbiorxiv.org
However, the biosynthesis of sipholane triterpenoids, including Sipholenol A, is proposed to diverge at an early stage. Instead of the single epoxidation of squalene to 2,3-oxidosqualene, the formation of sipholanes is believed to initiate from 2,3:6,7:18,19-triepoxysqualene . researchgate.netresearchgate.net This tri-epoxidized precursor undergoes a series of unusual cyclization operations, which differ from the cascade cyclizations typically observed for common triterpenes. rsc.orgpsu.eduresearchgate.net These "unusually cyclized triterpenoids" are characterized by complex skeletal arrangements, such as the cis-fused cyclopentane-cycloheptane ethylene (B1197577) linked hexane-oxepane system of the sipholane skeleton. frontiersin.org The formation of these intricate structures likely involves mechanisms such as incomplete cyclization, cleavage of pre-formed ring systems, or multiple independent cyclization events. rsc.orgpsu.eduresearchgate.net
Table 1: Key Steps in General Triterpenoid vs. Proposed Sipholane Biosynthesis
| Step | General Triterpenoid Biosynthesis | Proposed Sipholane Triterpenoid Biosynthesis |
| Precursor | Squalene (C30) | Squalene (C30) |
| Epoxidation | Squalene 2,3-Oxidosqualene (OS) | Squalene 2,3:6,7:18,19-Triepoxysqualene |
| Cyclization | OS Tetra-/Pentacyclic Triterpenes | 2,3:6,7:18,19-Triepoxysqualene Sipholane Skeletons |
| Structural Outcome | Well-defined tetra- and pentacyclic skeletons | Unusually cyclized, complex skeletons (e.g., sipholane) |
Enzymatic Mechanisms Implicated in this compound Formation
The biosynthesis of this compound relies on a cascade of enzymatic reactions, beginning with the initial formation of squalene and proceeding through the specialized epoxidation and cyclization steps. While the precise enzymes responsible for the unique tri-epoxidation of squalene and the subsequent cyclization into the sipholane skeleton have not been definitively identified, general enzyme classes involved in triterpenoid metabolism provide a framework for understanding these processes.
The initial step of squalene synthesis is catalyzed by squalene synthase (SQS). researchgate.netnih.govmdpi.com The subsequent epoxidation of squalene to 2,3-oxidosqualene is mediated by squalene epoxidase (SQE). rsc.orgnih.govmdpi.compsu.edu For sipholane formation, it is hypothesized that a distinct enzymatic system, potentially involving a tri-epoxidase or a sequential epoxidation mechanism, converts squalene into the tri-epoxy precursor. researchgate.netresearchgate.net
The cyclization of these precursors is orchestrated by specialized cyclases. While oxidosqualene cyclases (OSCs) are responsible for the cyclization of 2,3-oxidosqualene into common triterpene skeletons, the formation of the sipholane framework from triepoxysqualene likely involves enzymes with unique substrate specificities and catalytic mechanisms. rsc.orgpsu.eduresearchgate.netfrontiersin.orgnih.gov Research has indicated that attempts to replicate marine sponge triterpene biosynthesis using known OSCs have not yielded the characteristic sipholane skeleton, suggesting the involvement of novel or highly specialized enzymes. nih.gov The complex cyclization process for sipholanes is thought to involve "two consecutive cyclizations" from the triepoxy precursor, a mechanism distinct from the single cyclization event typical for many other triterpenoids. researchgate.netresearchgate.net
Following the initial cyclization, further modifications, potentially involving cytochrome P450 monooxygenases (P450s) and glycosyltransferases, would shape the final structure of this compound. frontiersin.orgnih.gov However, the specific enzymatic machinery responsible for introducing the hydroxyl groups and other functionalizations characteristic of this compound remains an area for further investigation.
Chemical Modification and Semisynthesis of Sipholenol a Analogues
Exploration of Simplified Sipholane Structures for Future Synthesis
The inherent structural complexity of many marine natural products, including sipholanes, presents challenges for extensive synthetic exploration and large-scale production. To overcome these limitations and facilitate the design of novel, potentially more potent analogues, researchers have investigated strategies for simplifying the sipholane scaffold. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in identifying key structural features responsible for Sipholenol A's biological activity, thereby guiding the design of simplified structures researchgate.netnih.gov.
These computational approaches suggest that a simplified sipholane structure could retain the essential pharmacophoric elements while reducing synthetic complexity. Specifically, studies propose focusing on the perhydrobenzoxepine (rings A and B) portion of the molecule, connected to substituted aromatic esters, with the potential elimination of the more complex fused ring system (rings C and D, a researchgate.netnih.govbicyclodecane system) researchgate.netnih.gov. This conceptual simplification aims to enable the future synthesis of new active entities in a more feasible and cost-effective manner, thereby expanding the chemical space accessible for drug discovery and development researchgate.netnih.govrsc.org.
| Feature Targeted for Simplification | Rationale | Proposed Outcome |
| Rings C and D ( researchgate.netnih.govbicyclodecane) | Reduce structural complexity; enable feasible and cost-effective synthesis | Focus on Rings A & B (perhydrobenzoxepine) connected to substituted aromatic esters. |
Biocatalytic Approaches to Sipholane Derivatives
Biocatalysis, utilizing enzymes or whole microorganisms to perform chemical transformations, offers a powerful and often environmentally friendly alternative to traditional chemical synthesis for generating novel derivatives of natural products frontiersin.orgnih.gov. This approach leverages the inherent regio- and stereoselectivity of biological catalysts to modify complex molecules, leading to new compounds with potentially altered or enhanced biological activities.
Research has demonstrated the successful application of biocatalysis to sipholane triterpenoids, including this compound. Studies have employed specific fungal strains, such as Mucor ramannianus ATCC 9628 and Cunninghamella elegans ATCC 7929, to biotransform major sipholanes like this compound (1) and Sipholenone A (2) researchgate.netresearchgate.netresearchgate.net. These biotransformations have yielded a range of new metabolites, including known compounds like Sipholenol G (7) and 28-hydroxythis compound (8), as well as previously undescribed compounds (metabolites 3-6) researchgate.netresearchgate.net. For instance, Cunninghamella elegans was shown to biotransform Sipholenone A (2) into 22-hydroxy-16-oxosipholenone A (5) and 15,16b-epoxy-22-hydroxysipholenone A (6) researchgate.net. These biocatalytic modifications provide access to novel sipholane derivatives that can be further evaluated for their biological potential, offering a complementary strategy to chemical semisynthesis for exploring the structure-activity relationships within this class of compounds researchgate.netbioline.org.br.
| Substrate | Biocatalyst | Products Identified | Reference(s) |
| This compound (1) | Mucor ramannianus ATCC 9628 | Sipholenol G (7), 28-hydroxythis compound (8), Metabolites 3-6 | researchgate.netresearchgate.net |
| This compound (1) | Cunninghamella elegans ATCC 7929 | Sipholenol G (7), 28-hydroxythis compound (8), Metabolites 3-6 | researchgate.netresearchgate.net |
| Sipholenone A (2) | Cunninghamella elegans ATCC 7929 | 22-hydroxy-16-oxosipholenone A (5), 15,16b-epoxy-22-hydroxysipholenone A (6) | researchgate.net |
Compound Name Index:
15,16b-epoxy-22-hydroxysipholenone A
22-hydroxy-16-oxosipholenone A
28-hydroxythis compound
Metabolite 3 (9b-hydroxythis compound)
Metabolite 4 (16-oxothis compound)
Metabolite 5
Metabolite 6
this compound
this compound 4-O-4′-chlorobenzoate
this compound-4-O-acetate
this compound-4-O-isonicotinate
this compound-4-O-3′,4′-dichlorobenzoate
Sipholenol G
Sipholenol L
Sipholenone A
Sipholenone E
Siphonellinol D
Mechanistic Investigations of Biological Activities of Sipholenol a
Reversal of P-glycoprotein (P-gp/ABCB1)-Mediated Multidrug Resistance (MDR)
Multidrug resistance, particularly mediated by P-gp, poses a substantial challenge in cancer therapy. P-gp is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse substrates, including many commonly used chemotherapeutic drugs, out of cancer cells. Sipholenol A has been identified as a potent modulator that effectively reverses this resistance.
This compound exhibits a significant ability to enhance the efficacy of various chemotherapeutic drugs in cancer cell lines that overexpress P-gp. This potentiation is observed with drugs that are known substrates of P-gp, indicating a direct impact on the transporter's function.
Studies have shown that this compound, when used in combination with P-gp substrate drugs such as colchicine (B1669291), vinblastine, and paclitaxel (B517696), markedly increases their cytotoxicity in P-gp-overexpressing cell lines like KB-C2 and KB-V1 nih.govbenchchem.comaacrjournals.orgnih.govnih.gov. This reversal of resistance is dose-dependent, with this compound effectively lowering the IC50 values of these drugs in resistant cells nih.govbenchchem.comnih.gov.
Table 1: Potentiation of Chemotherapeutic Drug Efficacy by this compound in P-gp Overexpressing Cells
| Drug | IC50 without this compound (µM) | IC50 with this compound (µM) | Approximate Fold Reversal |
| Colchicine | 100 | 25 | 4x |
| Vinblastine | 80 | 15 | ~5.3x |
| Paclitaxel | 60 | 10 | 6x |
Data adapted from benchchem.com. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50% in the presence or absence of this compound.
A key mechanism by which this compound potentiates drug efficacy is by increasing the intracellular accumulation of P-gp substrates. In P-gp-overexpressing cells, these drugs are rapidly effluxed, leading to low intracellular concentrations and reduced therapeutic effect. This compound counteracts this by inhibiting the efflux activity of P-gp nih.govbenchchem.comnih.govnih.govmdpi.com.
Studies utilizing radiolabeled paclitaxel ([3H]-paclitaxel) have demonstrated that this compound treatment leads to a time-dependent increase in the intracellular accumulation of the drug within P-gp-overexpressing cells nih.govnih.govnih.gov. This enhanced accumulation is a direct consequence of this compound's ability to block the active transport of paclitaxel out of the cells by P-gp nih.govnih.govmdpi.com. Similarly, other P-gp substrates like calcein-AM also show altered transport in the presence of this compound nih.gov.
The therapeutic potential of MDR reversal agents is significantly enhanced if they exhibit specificity towards the primary resistance mechanism. This compound has shown a notable degree of specificity, primarily targeting P-gp without broadly affecting other important efflux transporters.
Crucially, this compound has been found to have no significant effect on multidrug resistance mediated by other major ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2) nih.govbenchchem.comaacrjournals.orgnih.govnih.gov. This specificity suggests that this compound is unlikely to interfere with cellular defense mechanisms mediated by these other transporters, potentially leading to a more targeted therapeutic approach against P-gp-driven resistance nih.govbenchchem.comaacrjournals.orgnih.gov. Furthermore, this compound itself exhibits low cytotoxicity across various cell lines, irrespective of their P-gp expression status, with IC50 values typically exceeding 50 µM nih.govbenchchem.comaacrjournals.orgnih.govnih.gov.
The reversal of P-gp-mediated MDR by this compound is achieved through direct interaction with the P-gp transporter, leading to the inhibition of its drug efflux function.
This compound directly inhibits the drug efflux activity of P-gp, a mechanism supported by several lines of evidence. Firstly, it leads to increased intracellular accumulation of P-gp substrates, as discussed previously nih.govnih.govmdpi.com. Secondly, this compound has been shown to stimulate the ATPase activity of P-gp nih.govnih.govnih.govresearchgate.netnih.gov. P-gp's efflux function is coupled to ATP hydrolysis, and compounds that stimulate this ATPase activity, particularly in the presence of P-gp substrates, are often considered inhibitors or modulators of the transporter's function nih.govnih.gov. This stimulation suggests that this compound may interact with P-gp in a manner that enhances its catalytic cycle, potentially by binding to the transporter and altering its conformation to facilitate substrate release or by acting as a substrate itself nih.govresearchgate.netnih.gov.
Thirdly, this compound inhibits the photolabeling of P-gp with photoaffinity probes such as [125I]-iodoarylazidoprazosin ([125I]-IAAP) nih.govaacrjournals.orgnih.govnih.govacs.org. This inhibition of photolabeling indicates that this compound competes with the transport substrate for binding to P-gp, further supporting its role as a direct inhibitor of substrate binding and efflux nih.govnih.govacs.org. These findings collectively suggest that this compound directly interacts with P-gp, interfering with its ability to transport drugs out of the cell.
Compound List:
this compound
Colchicine
Vinblastine
Paclitaxel
Cisplatin
MRP1 (ABCC1)
BCRP (ABCG2)
[3H]-paclitaxel
Calcein-AM
[125I]-iodoarylazidoprazosin
Molecular Mechanisms of P-gp Interaction
Stimulation of P-gp ATPase Activity
This compound has been demonstrated to stimulate the ATPase activity of P-glycoprotein benchchem.comnih.govnih.govmdpi.commdpi.comscienceopen.comnih.govnih.gov. This stimulation suggests that this compound may act as a substrate for P-gp, engaging with the transporter's catalytic site. The hydrolysis of ATP is fundamental to P-gp's function in actively transporting substrates out of cells; therefore, modulating this ATPase activity is a key aspect of this compound's ability to inhibit P-gp's drug efflux function nih.govnih.gov. This effect has been observed in a concentration-dependent manner nih.govnih.gov.
Inhibition of P-gp Photoaffinity Labeling
Further evidence for this compound's direct interaction with P-gp comes from its ability to inhibit the photoaffinity labeling of the transporter nih.govnih.govmdpi.comnih.govacs.org. Specifically, this compound has been shown to inhibit the photolabeling of P-gp when using radio-labeled probes such as [¹²⁵I]-iodoarylazidoprazosin nih.govnih.govmdpi.comnih.govacs.org. This inhibition indicates that this compound competes with these labeling agents for binding sites on P-gp, reinforcing its role as a direct modulator of the transporter's function.
Absence of P-gp Expression Modulation
Crucially, studies have consistently shown that this compound does not alter the expression levels of P-glycoprotein in cancer cells benchchem.comnih.govnih.govmdpi.comscienceopen.comnih.govnih.govresearchgate.net. Western blot analyses performed after treating P-gp-overexpressing cells (e.g., KB-C2 and KB-V1) with this compound for extended periods (up to 72 hours) revealed no significant changes in P-gp protein levels nih.govnih.govmdpi.comnih.govnih.govresearchgate.net. This finding is significant as it distinguishes this compound from MDR reversal agents that operate by downregulating P-gp expression, suggesting its primary mechanism is through direct functional inhibition.
Computational Molecular Docking Studies with P-gp Models
Computational molecular docking studies have provided insights into the potential binding modes of this compound and its derivatives within P-gp models mdpi.comscienceopen.comnih.govnih.govnih.govresearchgate.net. These studies have suggested favorable binding interactions, helping to explain this compound's inhibitory effects on P-gp function. For instance, docking studies on this compound acetate (B1210297) and this compound-4-O-isonicotinate into human P-gp homology models revealed potential binding sites and energy scores, supporting their efficacy as P-gp inhibitors nih.govresearchgate.net. Similarly, molecular docking has been employed to understand the interaction of this compound derivatives with other targets like FAK nih.govresearchgate.netthieme-connect.comresearchgate.netmdpi.comresearchgate.net.
Antiproliferative and Antimigratory Activities in Cancer Cell Models (Non-Clinical)
Beyond its role in reversing multidrug resistance, this compound and its derivatives exhibit direct antiproliferative and antimigratory effects against various cancer cell lines.
Inhibition of Cancer Cell Growth in In Vitro Models
This compound has demonstrated antiproliferative activity against several cancer cell lines. In studies using the human colorectal cancer cell line HCT-116, this compound exhibited cytotoxic effects with reported IC₅₀ values of 14.8 ± 2.33 µM researchgate.net. While this compound itself shows direct antiproliferative effects, its derivatives, such as this compound-4-O-3′,4′-dichlorobenzoate (SPA), have also been extensively studied for their potent inhibition of breast cancer cell growth. SPA has been shown to inhibit the growth of MDA-MB-231, MCF-7, BT-474, and T-47D breast cancer cells in a dose-dependent manner, with reported IC₅₀ values for SPA ranging from 7.5 µM to 25.1 µM across these cell lines mdpi.comresearchgate.netresearchgate.net. These findings indicate that this compound and its derivatives possess intrinsic capabilities to suppress cancer cell proliferation.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Notes | Reference |
| HCT-116 | 14.8 ± 2.33 | This compound | researchgate.net |
Note: Data for this compound derivatives like SPA against other cell lines (MDA-MB-231, MCF-7, BT-474, T-47D) are also available, demonstrating dose-dependent inhibition, but are not listed here to maintain focus on this compound itself where possible.
Suppression of Cell Migration and Invasion
This compound and its semisynthetic esters, particularly SPA, have shown significant efficacy in suppressing cancer cell migration and invasion, processes critical for metastasis. This compound itself has been reported to potently inhibit the invasion of MDA-MB-231 breast cancer cells at a concentration of 10 µM tandfonline.com. Furthermore, the derivative SPA has demonstrated dose-dependent inhibition of cell migration in wound-healing assays and invasion through Matrigel in various breast cancer cell lines nih.govresearchgate.netthieme-connect.comresearchgate.netmdpi.comnih.govnih.gov. For instance, in MDA-MB-231 cells, SPA treatment inhibited invasion by 19.1%, 46.3%, and 80.8% at concentrations of 5 µM, 10 µM, and 20 µM, respectively nih.govresearchgate.netresearchgate.netmdpi.com. These effects are often linked to the suppression of key signaling molecules such as Focal Adhesion Kinase (FAK) and Breast Tumor Kinase (Brk) nih.govresearchgate.netthieme-connect.comresearchgate.netmdpi.comresearchgate.net.
Structure Activity Relationships Sar and Computational Modeling
Systematic SAR Studies of Sipholenol A and Analogues
SAR studies involve systematically altering the chemical structure of a compound and observing the resulting changes in biological activity. For this compound, these studies have focused on modifications to its triterpenoid (B12794562) skeleton and the esterification of its hydroxyl groups.
Impact of Structural Modifications on P-gp Inhibitory Activity
This compound is recognized for its capacity to inhibit P-glycoprotein (P-gp), a key transporter protein responsible for pumping chemotherapeutic drugs out of cancer cells, leading to MDR acs.orgnih.govnih.gov. SAR studies have revealed critical structural features influencing this activity. Esterification at the C-4 position of this compound has been shown to enhance its P-gp inhibitory activity mdpi.commdpi.com. For instance, this compound-4-O-acetate and this compound-4-O-isonicotinate exhibit P-gp inhibition comparable to that of the known modulator verapamil (B1683045) mdpi.com.
Conversely, modifications to the ketone or hydroxyl groups can impact activity. The presence of a ketone at C-16, as seen in Sipholenone E, leads to reduced P-gp affinity compared to the hydroxyl group in this compound, likely due to steric clashes . Similarly, changing the hydroxyl group at C-4 to a ketone function has also been reported to reduce MDR-inhibitory activity mdpi.com. Furthermore, the substitution of the methyl group on C-15 by a carbonyl or alcohol moiety has been observed to decrease MDR-inhibitory activity mdpi.com. This compound functions by directly inhibiting P-gp-mediated drug efflux, increasing the intracellular accumulation of drugs like paclitaxel (B517696), vinblastine, and colchicine (B1669291) acs.orgnih.govnih.gov. It achieves this by stimulating the ATPase activity of P-gp and inhibiting its photoaffinity labeling acs.orgnih.govnih.gov. Importantly, this compound does not alter the expression levels of P-gp nih.govnih.govmdpi.comsemanticscholar.org and shows specificity, as it does not affect cells lacking P-gp expression or those overexpressing other transporters like MRP1 or BCRP acs.orgnih.govnih.govmdpi.com.
Table 1: P-gp Inhibition and Reversal Activity of this compound and Analogues
| Compound | Target Activity | IC50 (without compound) | IC50 (with compound) | Reference Cell Lines | Citation |
| This compound | Reversal of Colchicine Resistance | 100 µM | 25 µM | KB-C2, KB-V1 | |
| This compound | Reversal of Vinblastine Resistance | 80 µM | 15 µM | KB-C2, KB-V1 | |
| This compound | Reversal of Paclitaxel Resistance | 60 µM | 10 µM | KB-C2, KB-V1 | |
| This compound | Stimulation of P-gp ATPase activity | N/A | Stimulates | P-gp membranes | acs.orgnih.govnih.govmdpi.com |
| This compound | Inhibition of photoaffinity labeling with [125I]-IAAP | N/A | Inhibits | P-gp membranes | nih.govnih.gov |
| This compound-4-O-acetate | P-gp inhibition | N/A | Comparable to Verapamil | N/A | mdpi.com |
| This compound-4-O-isonicotinate | P-gp inhibition | N/A | Comparable to Verapamil | N/A | mdpi.com |
Correlation of Ester Substituents with Antimigratory/Antiproliferative Activity
Beyond MDR reversal, this compound derivatives have demonstrated significant potential in inhibiting cancer cell migration and proliferation, particularly in breast cancer models. Semisynthetic esters of this compound have shown potent antimigratory activities mdpi.comresearchgate.netrsc.orgmdpi.com. The introduction of benzyl (B1604629) substituents at the 4β position has been linked to anti-metastatic activity through modulation of PTK6/FAK pathways .
Among various ester modifications, this compound 4β-4′,5′-dichlorobenzoate (SPA) emerged as a particularly potent analogue, exhibiting an IC50 value of 1.3 µM in migration assays against the MDA-MB-231 breast cancer cell line researchgate.netrsc.orgmdpi.comnih.govresearchgate.net. This compound also demonstrated selectivity, showing no significant toxicity towards non-tumorigenic breast cells (MCF10A) at concentrations equal to or exceeding its IC50 values in migration and proliferation assays researchgate.netmdpi.comnih.govresearchgate.net. Other ester derivatives, such as this compound 4β-4′-chlorobenzoate and 19,20-anhydrothis compound 4β-4′-chlorobenzoate, also displayed potent antimigratory effects, with IC50 values of 5.3 µM and 5.9 µM, respectively rsc.org. These studies suggest that substituted aromatic ester moieties attached to the Sipholane structure significantly enhance antimigratory activity rsc.orgmdpi.com. SPA has been shown to inhibit the growth of various breast cancer cell lines, including MDA-MB-231, MCF-7, BT-474, and T-47D, in a dose-dependent manner mdpi.com. Furthermore, SPA has been found to suppress the phosphorylation of breast tumor kinase (Brk) and focal adhesion kinase (FAK), proteins critical for cancer cell migration and invasion researchgate.netmdpi.comnih.govresearchgate.net.
Research Applications and Future Perspectives
Sipholenol A as a Chemical Probe for P-gp Function
Multidrug resistance (MDR) in cancer is a significant clinical challenge, often mediated by the overexpression of efflux pumps such as P-glycoprotein (P-gp), also known as ABCB1 nih.gov. P-gp actively transports a broad range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy mdpi.com. This compound has been identified as a potent inhibitor of P-gp, making it a valuable chemical probe for studying P-gp function nih.govaacrjournals.orgmdpi.com.
Research has demonstrated that this compound effectively reverses P-gp-mediated MDR in cancer cell lines like KB-C2 and KB-V1, which are known to overexpress P-gp nih.govaacrjournals.orgbenchchem.comacs.orgnih.gov. It potentiates the cytotoxicity of various P-gp substrate anticancer drugs, including colchicine (B1669291), vinblastine, and paclitaxel (B517696), by increasing their intracellular accumulation through direct inhibition of P-gp-mediated drug efflux nih.govaacrjournals.orgbenchchem.com. Importantly, this compound does not affect the sensitivity of cells to non-P-gp substrate drugs like cisplatin, nor does it alter the response to cytotoxic agents in cells lacking P-gp expression or expressing other MDR-linked transporters such as MRP1 (ABCC1) or BCRP (ABCG2) nih.govaacrjournals.orgnih.govresearchgate.netmdpi.com. This specificity highlights its utility as a targeted modulator of P-gp.
Mechanistically, this compound is understood to inhibit P-gp function by stimulating its ATPase activity, suggesting it may act as a substrate for P-gp while simultaneously blocking its efflux function nih.govbenchchem.com. It also inhibits the photolabeling of P-gp with its transport substrates, indicating direct interaction with the transporter nih.govaacrjournals.org. Crucially, this compound exhibits low toxicity to various cell lines at concentrations effective for MDR reversal (IC50 > 50 µM), distinguishing it from some earlier generation synthetic MDR modulators nih.govaacrjournals.orgbenchchem.com.
Table 1: this compound's Effect on P-gp Substrate Drug Cytotoxicity in Resistant Cell Lines
| Drug | IC50 without this compound (µM) | IC50 with this compound (µM) | Fold Reversal |
| Colchicine | 100 | 25 | 4x |
| Vinblastine | 80 | 15 | 5.3x |
| Paclitaxel | 60 | 10 | 6x |
*Data derived from studies on KB-C2 and KB-V1 cell lines benchchem.com.
Potential as Lead Compound for Drug Discovery Research (excluding clinical development)
This compound's ability to reverse MDR positions it as a promising lead compound for developing adjunct therapies in cancer treatment. By restoring sensitivity to chemotherapeutic agents, it can enhance the efficacy of existing treatments and potentially overcome acquired drug resistance nih.govbenchchem.com. The development of combination therapies involving this compound and conventional chemotherapeutics is a key area of interest for improving patient outcomes benchchem.com.
Beyond its MDR-reversal properties, this compound and its derivatives have demonstrated significant antiproliferative and antimigratory activities against various cancer cell lines, particularly in breast cancer mdpi.comresearchgate.netnih.gov. Studies indicate that this compound can suppress the activation of focal adhesion kinase (FAK) and breast tumor kinase (Brk), proteins implicated in cancer cell migration, invasion, and proliferation mdpi.comresearchgate.netnih.govresearchgate.net. For instance, the derivative this compound-4-O-3′,4′-dichlorobenzoate (SPA) has shown potent inhibition of breast cancer cell growth, migration, and invasion by deactivating Brk and FAK signaling pathways mdpi.comresearchgate.netresearchgate.net. SPA also demonstrated efficacy in reducing tumor growth and specific protein markers in vivo researchgate.net.
Furthermore, this compound and its analogue Sipholenone A have shown inhibitory effects on colon cancer cell lines (HCT-116), with this compound exhibiting an IC50 of 48.9±2.2 µM waocp.org. These findings underscore the potential of this compound and its structurally modified analogues as lead compounds for developing novel anticancer agents targeting multiple pathways involved in cancer progression.
Q & A
Q. What methodologies are recommended for isolating Sipholenol A from marine sponges, and how are structural identities confirmed?
this compound is isolated from Callyspongia siphonella using hexane fractionation followed by chromatographic purification. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to compare spectral data with literature values. For example, key NMR signals for this compound include characteristic hydroxyl (δ~3.5 ppm) and methyl (δ~1.2 ppm) groups in its triterpene backbone . Purity is validated via HPLC, and absolute configuration is confirmed through X-ray crystallography or circular dichroism when applicable.
Q. What are the key structural features of this compound that contribute to its bioactivity?
this compound is a sipholane triterpene with a tetracyclic core, hydroxyl groups at positions 4β and 19, and a spiro-linked cyclopropane ring. These features enable interactions with P-glycoprotein (P-gp), as demonstrated by molecular docking studies showing hydrogen bonding between its hydroxyl groups and P-gp’s transmembrane domains . Semisynthetic modifications, such as esterification at the 4β-OH position (e.g., 4β-4-chlorobenzoate), enhance bioactivity by improving lipophilicity and target affinity .
Q. What is the primary mechanism by which this compound reverses multidrug resistance (MDR) in cancer cells?
this compound directly inhibits P-gp-mediated drug efflux by binding to the transporter’s substrate-binding pocket, as shown in [³H]-paclitaxel accumulation assays. It does not alter P-gp expression but competitively blocks drug-binding sites, confirmed via photolabeling studies with [¹²⁵I]-iodoarylazidoprazosin . Specificity for P-gp is evident from its lack of activity against MRP1 or BCRP transporters .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s P-gp inhibition while controlling for off-target effects?
- Step 1: Use paired cell lines (e.g., KB-3-1 [P-gp-negative] vs. KB-C2 [P-gp-positive]) to isolate P-gp-specific effects.
- Step 2: Conduct ATPase assays to determine if this compound stimulates P-gp’s ATP hydrolysis, indicating direct interaction .
- Step 3: Validate specificity via cytotoxicity assays in cells overexpressing non-target transporters (e.g., MRP1/ABCC1).
- Step 4: Employ molecular dynamics simulations to map binding interactions within P-gp’s homology model .
Q. What strategies optimize this compound derivatives for enhanced antimigratory activity in metastatic breast cancer models?
- Structural Optimization: Ester derivatives (e.g., 4β-4-chlorobenzoate) show superior antimigratory effects over carbamates due to increased membrane permeability.
- Kinase Profiling: Use KINOMEscan to identify off-target kinase modulation (e.g., PTK6 inhibition reduces FAK/Brk signaling in MDA-MB-231 cells) .
- Invasion Assays: Test derivatives in 3D Matrigel models to quantify inhibition of matrix metalloproteinase (MMP) secretion and cell invasion .
Q. How can contradictory cytotoxicity data for this compound across studies be systematically analyzed?
- Variable 1: Cell line specificity (e.g., IC₅₀ = 48.9 μM in HCT-116 vs. 3.0 μM in MCF-7) due to differential P-gp expression .
- Variable 2: Compound purity—crude extracts may contain synergistic/antagonistic co-metabolites (e.g., sipholenone A).
- Variable 3: Assay conditions (e.g., 72-hour exposure vs. short-term treatments) impacting apoptosis vs. cytostatic effects .
Q. What experimental approaches validate this compound’s role in apoptosis induction?
- Cell Cycle Analysis: Flow cytometry reveals G₂/M or S-phase arrest in HCT-116 cells treated with this compound, correlating with cyclin-dependent kinase inhibition .
- Western Blotting: Detect cleaved caspase-3 and PARP to confirm caspase-dependent apoptosis .
- Annexin V/PI Staining: Quantify early vs. late apoptotic populations in dose- and time-dependent studies .
Q. How can researchers identify kinase targets of this compound derivatives to elucidate antimetastatic mechanisms?
- Kinome-Wide Screens: Use KINOMEscan platforms to profile inhibition of 451 human kinases.
- Phosphorylation Assays: Validate PTK6 inhibition by measuring reduced phosphorylation of downstream targets (e.g., Paxillin) in MDA-MB-231 cells .
- CRISPR Knockout Models: Compare antimigratory effects in PTK6-knockout vs. wild-type cells .
Q. What methods confirm this compound’s lack of cytotoxicity in non-cancerous cells?
- Selectivity Index (SI): Calculate IC₅₀ ratios between cancerous (e.g., MCF-7) and non-tumorigenic cells (e.g., MCF10A). This compound derivatives exhibit SI >10 in breast models .
- Long-Term Toxicity: Monitor viability, mitochondrial membrane potential, and ROS production in primary human fibroblasts over 14 days .
Q. How can synergistic combinations of this compound with chemotherapeutics be rationally designed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
